1-Phenyl-2-butanamine hydrochloride
1-Phenyl-2-butanamine hydrochloride
Amphetamines are chemical compounds characterized by an α-methylphenethylamine base structure. D-amphetamine is a stimulant that binds the norepinephrine and dopamine transporters (EC50s = 7.1 and 24.8 nM, respectively). 2-Amino-1-phenylbutane is an amphetamine characterized by having an ethyl group in the alpha position. It has emerged as a potential recreational drug. This product is a mixture of the D and L isomers. The D isomer of this compound partially substitutes for D-amphetamine in an animal discrimination analysis, suggesting that it weakly mimicks the signaling and stimulant properties of D-amphetamine. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
20735-15-3
VCID:
VC21248254
InChI:
InChI=1S/C10H15N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H
SMILES:
CCC(CC1=CC=CC=C1)N.Cl
Molecular Formula:
C10H16ClN
Molecular Weight:
185.69 g/mol
1-Phenyl-2-butanamine hydrochloride
CAS No.: 20735-15-3
Cat. No.: VC21248254
Molecular Formula: C10H16ClN
Molecular Weight: 185.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Amphetamines are chemical compounds characterized by an α-methylphenethylamine base structure. D-amphetamine is a stimulant that binds the norepinephrine and dopamine transporters (EC50s = 7.1 and 24.8 nM, respectively). 2-Amino-1-phenylbutane is an amphetamine characterized by having an ethyl group in the alpha position. It has emerged as a potential recreational drug. This product is a mixture of the D and L isomers. The D isomer of this compound partially substitutes for D-amphetamine in an animal discrimination analysis, suggesting that it weakly mimicks the signaling and stimulant properties of D-amphetamine. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 20735-15-3 |
| Molecular Formula | C10H16ClN |
| Molecular Weight | 185.69 g/mol |
| IUPAC Name | 1-phenylbutan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H15N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H |
| Standard InChI Key | RHTQCQVKUHGGAP-UHFFFAOYSA-N |
| SMILES | CCC(CC1=CC=CC=C1)N.Cl |
| Canonical SMILES | CCC(CC1=CC=CC=C1)N.Cl |
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